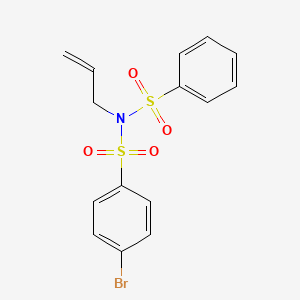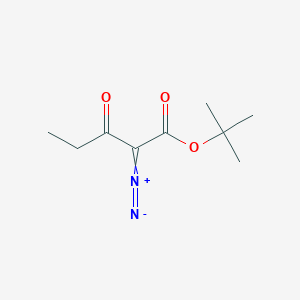![molecular formula C5H7NO3S2 B14336171 Thieno[3,4-d]oxazole-2(3H)-thione, tetrahydro-, 5,5-dioxide CAS No. 106159-30-2](/img/structure/B14336171.png)
Thieno[3,4-d]oxazole-2(3H)-thione, tetrahydro-, 5,5-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thieno[3,4-d]oxazole-2(3H)-thione, tetrahydro-, 5,5-dioxide is a heterocyclic compound that features a fused ring system containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Thieno[3,4-d]oxazole-2(3H)-thione, tetrahydro-, 5,5-dioxide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of β-hydroxy amides with Deoxo-Fluor® to form oxazolines, which can then be converted to oxazoles using commercial manganese dioxide . The exact conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
Thieno[3,4-d]oxazole-2(3H)-thione, tetrahydro-, 5,5-dioxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or thione derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, or acyl chlorides can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Thieno[3,4-d]oxazole-2(3H)-thione, tetrahydro-, 5,5-dioxide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence
Mechanism of Action
The mechanism of action of Thieno[3,4-d]oxazole-2(3H)-thione, tetrahydro-, 5,5-dioxide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Thieno[3,4-d]imidazol-2(3H)-one, tetrahydro-, 5,5-dioxide: A structurally related compound with similar properties.
Thieno[3,4-d]oxazole, hexahydro-2-(trichloromethyl)-, 5,5-dioxide:
Uniqueness
Thieno[3,4-d]oxazole-2(3H)-thione, tetrahydro-, 5,5-dioxide is unique due to its specific ring structure and the presence of both sulfur and nitrogen atoms. This gives it distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
106159-30-2 |
|---|---|
Molecular Formula |
C5H7NO3S2 |
Molecular Weight |
193.2 g/mol |
IUPAC Name |
5,5-dioxo-3a,4,6,6a-tetrahydro-3H-thieno[3,4-d][1,3]oxazole-2-thione |
InChI |
InChI=1S/C5H7NO3S2/c7-11(8)1-3-4(2-11)9-5(10)6-3/h3-4H,1-2H2,(H,6,10) |
InChI Key |
PUPDNGPZYDLKMY-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C(CS1(=O)=O)OC(=S)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-Methyl-9-oxobicyclo[3.3.1]nonan-2-yl acetate](/img/structure/B14336106.png)
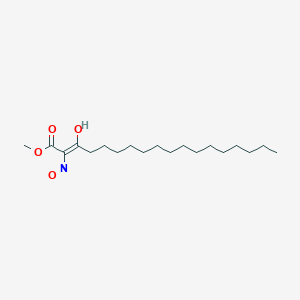
![2-[2-(Phenylsulfanyl)ethoxy]ethan-1-ol](/img/structure/B14336111.png)
![1-[(Carbamoylamino)-hydroxymethyl]-3-[(carbamoylamino)methyl]urea](/img/structure/B14336112.png)


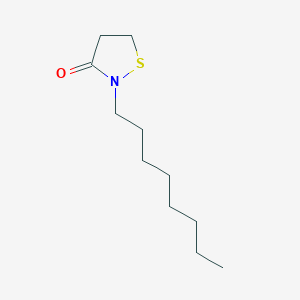
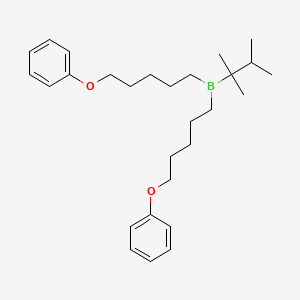
![[(4R,7aS)-1-[(Z,2R,3R)-3-hydroxy-6-(methoxymethoxy)-6-methylhept-4-en-2-yl]-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-4-yl] benzoate](/img/structure/B14336137.png)
